molecular formula C11H12ClNO B11813984 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one

Cat. No.: B11813984
M. Wt: 209.67 g/mol
InChI Key: CVRBEHKHNTUKRT-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-2-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry for the development of various bioactive molecules .

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrolidin-3-one

InChI

InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3

InChI Key

CVRBEHKHNTUKRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCC(=O)C2

Origin of Product

United States

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